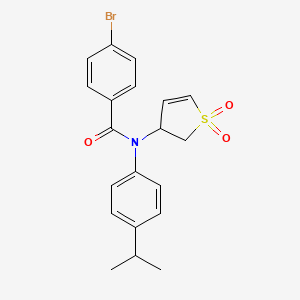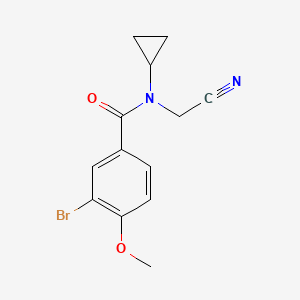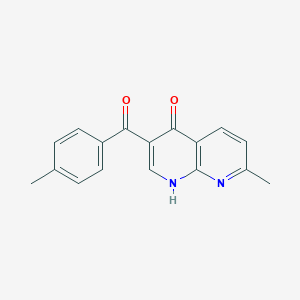
Methyl 5-(cyanomethyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(cyanomethyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 39258-67-8 . It has a molecular weight of 165.15 and its IUPAC name is methyl 5-(cyanomethyl)-2-furoate . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate have been synthesized in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7NO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Biobased Polyesters Synthesis
Research highlights the enzymatic synthesis of biobased polyesters using furanic derivatives as building blocks, demonstrating the potential of furan-based chemicals in creating sustainable materials. Yi Jiang et al. (2014) synthesized a series of novel biobased furan polyesters, showcasing the use of 2,5-bis(hydroxymethyl)furan, a compound closely related to Methyl 5-(cyanomethyl)furan-2-carboxylate, in creating materials with promising physical properties for various applications (Yi Jiang et al., 2014).
Renewable Chemical Platforms
Furan derivatives obtained from biomass can serve as sustainable substitutes for petroleum-based chemicals. Chheda et al. (2007) explored the production of furan derivatives like 5-hydroxymethylfurfural (HMF) from carbohydrates, highlighting the role of such compounds in developing eco-friendly chemicals and plastics (Chheda, Román‐Leshkov, & Dumesic, 2007).
Catalytic Reduction in Biorefinery
The catalytic reduction of furanic compounds, including those similar to this compound, is crucial in biorefinery for producing valuable chemicals. Nakagawa et al. (2013) discussed the hydrogenation of furanic compounds to produce different chemicals, indicating the importance of these reactions in converting biomass-derived compounds into industrially relevant products (Nakagawa, Tamura, & Tomishige, 2013).
Biological Activity Studies
Investigations into the biological activities of furan derivatives reveal their potential in medical applications. Phutdhawong et al. (2019) studied the cytotoxicity of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives against cancer cell lines, highlighting the compound's potential in developing new therapeutic agents (Phutdhawong et al., 2019).
Propriétés
IUPAC Name |
methyl 5-(cyanomethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUVIELUTBEXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

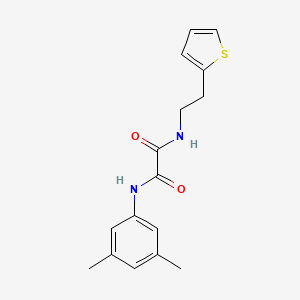
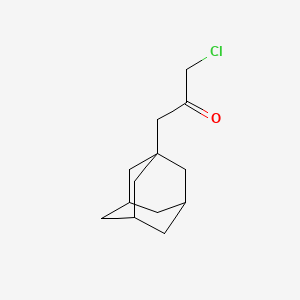
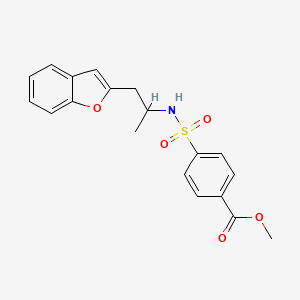
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
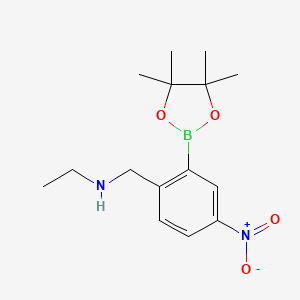
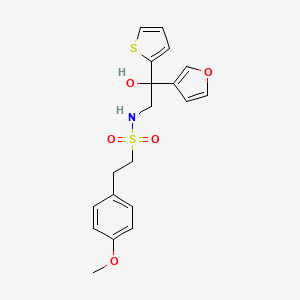
![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)

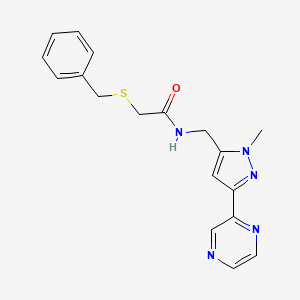
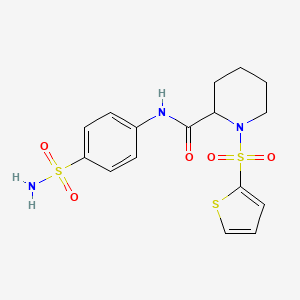
![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)
